4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate

Description

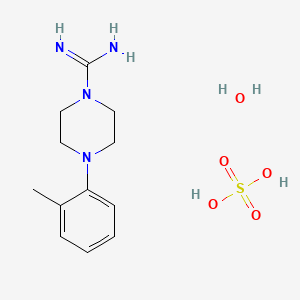

Chemical Structure and Properties The compound 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate features a piperazine backbone substituted with a 2-methylphenyl group and a carboximidamide moiety, stabilized by a sulfate hydrate salt. Its molecular formula is C₁₂H₂₀N₄O₆S (molecular weight: ~348.38 g/mol). The sulfate hydrate enhances solubility in aqueous media, making it suitable for pharmaceutical formulations, akin to β-lactamase inhibitors like relebactam.

Properties

IUPAC Name |

4-(2-methylphenyl)piperazine-1-carboximidamide;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.H2O4S.H2O/c1-10-4-2-3-5-11(10)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4;/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQLPSLNNCMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=N)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization of Precursors

The most widely cited method involves a two-step condensation-cyclization strategy:

Step 1: Formation of 1-(2-Methylphenyl)piperazine

Step 2: Carboximidamide Functionalization

Table 1: Comparative Analysis of Cyclization Methods

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate cyclization:

One-Pot Tandem Synthesis

Recent protocols combine cyclization and sulfation in a single vessel:

-

Piperazine Formation : 2-Methylaniline + bis(2-chloroethyl)amine (K₂CO₃, DMF, 80°C, 8 hours).

-

In Situ Sulfation : Add H₂SO₄ (0.5 equiv.), stir at 25°C for 2 hours.

Critical Process Parameters

Solvent Selection

Acid Catalysis

Hydration Control

-

Water content : 5–10% (v/v) in recrystallization solvent ensures monohydrate stability.

-

Temperature : Slow cooling (0.5°C/min) yields larger, purer crystals.

Analytical Characterization

Purity Assessment

-

¹H NMR (D₂O, 400 MHz):

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halides, amines; reactions often occur under mild heating or in the presence of catalysts.

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine, including 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate, exhibit significant antibacterial properties. Research has shown that compounds in this class can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves targeting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and repair .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity against Candida species. Studies indicate that certain derivatives possess antifungal potency comparable to established treatments like fluconazole. The mechanism of action appears to involve disruption of fungal cell wall synthesis and function .

Anticancer Potential

Piperazine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and proliferation. In vitro studies have shown promising results against prostate and breast cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperazine derivatives against MRSA. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains, highlighting their potential as new antibacterial agents .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, derivatives were tested against clinical isolates of Candida albicans. The study reported MIC values as low as 0.05 µg/mL for some derivatives, indicating superior efficacy compared to conventional antifungals like Amphotericin B .

Data Summary

| Application | Activity Type | MIC Range (µg/mL) | Target Organisms |

|---|---|---|---|

| Antibacterial | MRSA | 0.5 - 4 | Staphylococcus aureus |

| Antifungal | Candida species | 0.05 - 0.3 | Candida albicans |

| Anticancer | Various cancer cells | Varies | Prostate and breast cancer lines |

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine Backbones

Key structural analogs include:

Key Observations :

- Salt Formulations : Sulfate hydrates (target compound, relebactam) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., piperazine-1,4-diamine hydrochloride), critical for injectable formulations.

- Biological Activity : Unlike relebactam (a β-lactamase inhibitor), the target compound’s sodium channel modulation (inferred from piperazine analogs in ) suggests analgesic applications.

Pharmacological and Functional Comparisons

Sodium Channel Modulation: Compounds F, G, and H () share piperidine/piperazine cores but feature triazine-acetamide structures.

Antimicrobial Activity :

Relebactam and the target compound differ in mechanism (β-lactamase inhibition vs. sodium channel modulation), but both utilize sulfate hydrate formulations for stability in parenteral delivery.

Table 1: Comparative Physicochemical and Functional Data

Biological Activity

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine core substituted with a 2-methylphenyl group. Its structural characteristics contribute to its biological activity.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential enzymes.

- Anticancer Properties : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

| Activity Type | Target | Mechanism | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Membrane disruption | 4-8 μg/mL |

| Antimicrobial | Mycobacterium tuberculosis | Enzyme inhibition | 0.5-1.0 μg/mL |

| Anticancer | Various cancer cell lines | Apoptosis induction | Not specified |

Case Studies

- Antibacterial Efficacy : In a study evaluating the efficacy of various piperazine derivatives, this compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as an effective antimicrobial agent .

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways. Specific IC50 values were not detailed but indicate promising results for further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated, but preliminary studies suggest:

- Absorption : Moderate oral bioavailability.

- Distribution : Rapid distribution to tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Renal excretion is expected based on structural properties.

Q & A

Q. What are the standard protocols for synthesizing 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboximidamide formation. A common approach is to react 2-methylphenylpiperazine with a carboximidamide precursor under reflux in anhydrous solvents like dichloromethane. Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Purity validation requires HPLC with a mobile phase of methanol and buffer (e.g., 65:35 methanol/sodium acetate, pH 4.6 adjusted with acetic acid) . Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound in academic research?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase optimization is critical; for example, methanol:water:phosphate buffer (5:1:2) at pH 5.5 .

- Spectroscopy: NMR in DMSO-d6 to identify aromatic protons (6.8–7.2 ppm) and piperazine carbons (45–55 ppm). FT-IR for confirming sulfate hydrate bonds (~1100 cm for S-O stretching) .

- Thermal Analysis: TGA to assess hydrate stability (weight loss ~100–150°C) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Temperature/Humidity: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC peak area reduction.

- Light Exposure: Use ICH Q1B guidelines with UV-vis irradiation (320–400 nm) for photostability testing .

- Solution Stability: Prepare stock solutions in DMSO or water and analyze pH-dependent degradation (e.g., pH 2–9 buffers) over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

Methodological Answer: Apply Design of Experiments (DoE) frameworks:

- Factors: Temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C).

- Response Surface Methodology (RSM): Use a central composite design to model interactions between variables. For example, a 3 factorial design can identify optimal reflux time and molar ratios .

- Validation: Confirm predicted yields with triplicate runs and statistical analysis (p < 0.05 significance) .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Docking: Simulate interactions with target enzymes (e.g., CYP450 isoforms) using AutoDock Vina. Prioritize derivatives with lower binding energies (< -7 kcal/mol) .

- ADMET Prediction: Employ tools like SwissADME to forecast solubility (LogS), bioavailability, and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological assay data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Curves: Generate IC values across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .

- Control Experiments: Include positive controls (e.g., known inhibitors) and counter-screens against unrelated enzymes (e.g., acetylcholinesterase) .

- Statistical Reconciliation: Apply ANOVA with post-hoc Tukey tests to identify outliers or assay-specific artifacts .

Q. What methodologies are recommended for studying the compound’s role in enzyme inhibition?

Methodological Answer:

- Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in CYP3A4 assays .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) and stoichiometry .

- Fluorescence Quenching: Track tryptophan residue changes in target enzymes using Stern-Volmer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.